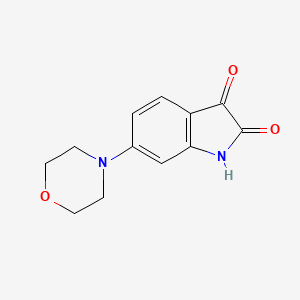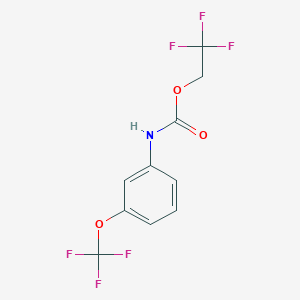
4-(2-Methylphenoxy)aniline hydrochloride
Übersicht
Beschreibung
“4-(2-Methylphenoxy)aniline hydrochloride” is an organic compound with the CAS Number: 1185297-05-5 . It has a molecular weight of 235.71 . The IUPAC name for this compound is 4-(2-methylphenoxy)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(2-Methylphenoxy)aniline hydrochloride” is 1S/C13H13NO.ClH/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12;/h2-9H,14H2,1H3;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), an oxygen atom (O), and carbon © and hydrogen (H) atoms forming the rest of the structure.
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 235.71 and a molecular formula of C13H14ClNO . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Complex Compounds : Studies have demonstrated the synthesis of various aniline derivatives, highlighting the versatility of aniline compounds in chemical synthesis. For instance, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, showcasing the potential of aniline derivatives in creating complex chemical structures with high yield and environmental friendliness (Wen Zi-qiang, 2007).
Creation of High Molecular Weight Polymers : Tawade et al. (2015) synthesized a compound, 4-(4-(4-(4-Aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline, starting from cashew nut shell liquid-derived bisphenol. This process led to the creation of polyetherimides with multiple ether linkages, demonstrating the utility of aniline derivatives in polymer chemistry (Tawade et al., 2015).
Environmental Applications
Degradation of Toxic Compounds : Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles in conjunction with aniline compounds for the degradation of phenol and aniline in aqueous solutions. This research illustrates the role of aniline derivatives in environmental remediation technologies (Zhang et al., 2009).
Detection of Biomarkers : Jin & Yan (2021) designed a bi-functionalized luminescent metal-organic framework to detect 4-Aminophenol, a biomarker of aniline. This indicates the potential use of aniline derivatives in sensitive detection mechanisms for biological and environmental monitoring (Jin & Yan, 2021).
Medical and Biological Research
Investigation of Metabolic Pathways and Toxicity : Bomhard & Herbold (2005) discussed the genotoxic activities of aniline and its metabolites, exploring their relationship to the carcinogenicity of aniline in rats. This research underscores the importance of understanding the biological effects and pathways of aniline derivatives in medical research (Bomhard & Herbold, 2005).
Exploration of Molecular Mechanisms : Studies like those by Castro et al. (2003) on the kinetics and mechanism of aminolysis of aniline derivatives provide deep insights into molecular interactions, crucial for advancing pharmacological and chemical research (Castro et al., 2003).
Safety and Hazards
“4-(2-Methylphenoxy)aniline hydrochloride” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-(2-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKANFQZAGDYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




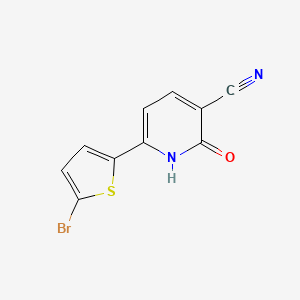
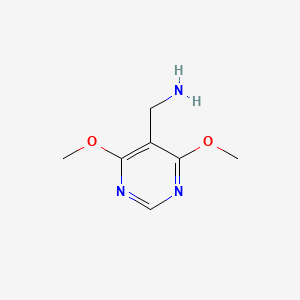

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)
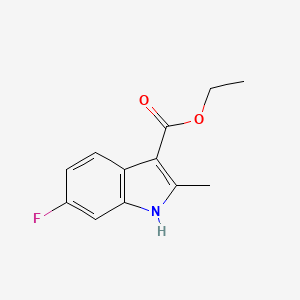

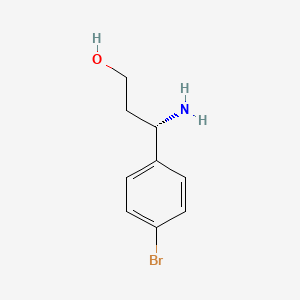

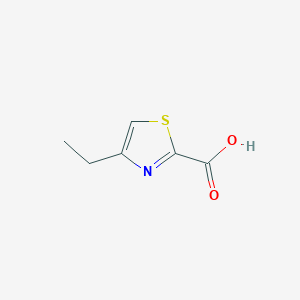

![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
